molecular formula C20H21Cl2N5O2 B2627199 3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923489-44-5

3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2627199
CAS No.: 923489-44-5
M. Wt: 434.32
InChI Key: AZAPUJUUDAAIOA-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes a dichlorobenzyl group, an isopropyl group, and a trimethyl-imidazo-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate purine derivatives.

    Introduction of the dichlorobenzyl group: This step often involves nucleophilic substitution reactions where a dichlorobenzyl halide reacts with the imidazo[2,1-f]purine core.

    Addition of the isopropyl and trimethyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

    2,6-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

    2,6-Dichlorobenzoyl chloride: Employed in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its complex structure, which combines multiple functional groups and a fused ring system. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O2/c1-10(2)26-11(3)12(4)27-16-17(23-19(26)27)24(5)20(29)25(18(16)28)9-13-14(21)7-6-8-15(13)22/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAPUJUUDAAIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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